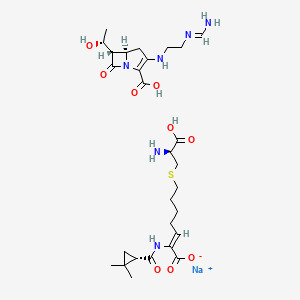

Imipenem and cilastatin sodium

Description

Properties

IUPAC Name |

sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylamino]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S.C12H18N4O4.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(17)9-8-4-7(15-3-2-14-5-13)10(12(19)20)16(8)11(9)18;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-6,8-9,15,17H,2-4H2,1H3,(H2,13,14)(H,19,20);/q;;+1/p-1/b12-6-;;/t10-,11-;6-,8-,9-;/m11./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYXKOGCKYEFON-LGGAYGRDSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)NCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)NCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N6NaO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imipenem and Cilastatin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, in combination with cilastatin (B194054) sodium, a renal dehydropeptidase-I inhibitor, represents a powerful therapeutic strategy against severe bacterial infections. This technical guide elucidates the synergistic mechanism of action of this combination. Imipenem exerts its bactericidal effect by irreversibly binding to and inactivating essential penicillin-binding proteins (PBPs), thereby disrupting the synthesis of the bacterial peptidoglycan cell wall. Cilastatin plays a crucial, non-antimicrobial role by preventing the renal metabolism of imipenem. It competitively inhibits dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the renal tubules, which would otherwise hydrolyze and inactivate imipenem. This inhibition not only ensures therapeutically effective concentrations of active imipenem in the urinary tract but also mitigates potential nephrotoxicity associated with high concentrations of imipenem metabolites. This document provides a detailed examination of their molecular interactions, pharmacokinetic profiles, relevant experimental methodologies, and the quantitative data underpinning their clinical efficacy.

Imipenem: The Antimicrobial Agent

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

Imipenem is a potent bactericidal agent that belongs to the carbapenem class of beta-lactam antibiotics.[1][2] Its primary mechanism of action is the disruption of bacterial cell wall synthesis.[1][3][4][5] The structural integrity of bacteria is maintained by the peptidoglycan layer, a complex polymer of sugars and amino acids. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][3]

Imipenem mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind with high affinity to the active site of these PBPs.[3] This binding leads to the formation of a stable, covalent acyl-enzyme complex, which effectively inactivates the PBP.[6] The inhibition of the PBP's transpeptidase activity prevents the necessary cross-linking of the peptidoglycan matrix.[1][7] This leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[3] Imipenem is notably stable against hydrolysis by most common beta-lactamases, which contributes to its broad spectrum of activity.[1]

Penicillin-Binding Protein (PBP) Specificity

Imipenem exhibits a high binding affinity for several essential PBPs, which contributes to its potent bactericidal activity. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, imipenem demonstrates a particularly strong affinity for PBP-2 and PBP-4, with significant affinity for PBP-1a and PBP-1b.[8][9] The binding to multiple essential PBPs enhances its efficacy and reduces the likelihood of resistance developing through single PBP mutations. The preferential binding to PBP-2 is associated with the formation of spherical cells (spheroplasts), leading to rapid cell lysis.[8]

| PBP Target | Organism | IC₅₀ (µg/mL) | Reference |

| PBP 1a/1b | E. coli | ~0.5 - 1.0 | [10] |

| PBP 2 | E. coli | 0.01 | [11] |

| PBP 3 | E. coli | 0.04 | [11] |

| PBP 4 | P. aeruginosa | 0.1 | [1] |

| PBP 2 | P. aeruginosa | ≤0.3 | [10] |

| PBP 3 | P. aeruginosa | ≤0.3 | [10] |

Table 1: 50% Inhibitory Concentrations (IC₅₀) of Imipenem for various Penicillin-Binding Proteins (PBPs). Lower values indicate higher binding affinity.

Cilastatin Sodium: The Protective Partner

Core Mechanism of Action: Inhibition of Dehydropeptidase-I

Cilastatin sodium has no intrinsic antibacterial activity.[12] Its clinical utility is derived from its function as a potent, reversible, and competitive inhibitor of dehydropeptidase-I (DHP-I).[13][14] DHP-I is a zinc-dependent metalloenzyme located on the brush border of the proximal renal tubules in the kidneys.[14][15] This enzyme is responsible for the hydrolysis and inactivation of imipenem.[4][5]

When imipenem is administered alone, DHP-I rapidly metabolizes it, leading to low and variable concentrations of the active antibiotic in the urine.[16][17] By competitively binding to the active site of DHP-I, cilastatin prevents the degradation of imipenem.[5][13] This inhibition ensures that a greater proportion of the administered imipenem dose remains in its active form, significantly increasing its urinary concentration and recovery to approximately 70%.[4][16] This is critical for treating urinary tract infections and allows for systemic efficacy without the need for excessively high doses.

Additional Nephroprotective Effects

Beyond its primary role in preventing imipenem degradation, cilastatin has demonstrated broader nephroprotective effects.[9][10] Studies suggest it can mitigate drug-induced kidney injury through mechanisms that include the reduction of reactive oxygen species (ROS) production, suppression of apoptosis in renal tubular cells, and attenuation of leukotriene-mediated inflammation.[9][10][18] These properties suggest cilastatin may help protect the kidneys from the potential toxicity of imipenem metabolites and other nephrotoxic agents.[9][19]

Synergistic Pharmacokinetics

The co-administration of imipenem and cilastatin in a 1:1 ratio results in a favorable and predictable pharmacokinetic profile.[1] Both compounds exhibit linear pharmacokinetics across the therapeutic dose range, with no accumulation observed during standard dosing regimens.[16] They share a similar plasma half-life of approximately one hour in individuals with normal renal function.[14][20]

| Parameter | Imipenem (with Cilastatin) | Cilastatin | Reference |

| Plasma Half-life (t½) | ~1.0 hour | ~1.0 hour | [14][16][20] |

| Plasma Clearance | ~12.1 L/h/1.73 m² | ~12.4 L/h/1.73 m² | [20] |

| Volume of Distribution (Vd) | ~0.16 L/kg | ~0.14 L/kg | [20] |

| Protein Binding | ~20% | ~40% | [5][8] |

| Urinary Excretion (unchanged) | ~70% | ~70-80% | [5][16] |

Table 2: Key Pharmacokinetic Parameters for Intravenously Administered Imipenem/Cilastatin in Adults with Normal Renal Function.

Experimental Protocols

Methodology for PBP Competitive Binding Assay

This protocol outlines a standard method to determine the binding affinity (IC₅₀) of imipenem for specific PBPs by measuring its ability to compete with a labeled beta-lactam.

Objective: To quantify the concentration of imipenem required to inhibit 50% of the binding of a labeled probe (e.g., Bocillin-FL or [³H]benzylpenicillin) to bacterial PBPs.

Materials:

-

Bacterial strain of interest (e.g., E. coli, P. aeruginosa).

-

Bacterial membrane preparations containing PBPs.

-

Imipenem solutions of varying concentrations.

-

Labeled beta-lactam probe (e.g., Bocillin-FL).

-

Phosphate-buffered saline (PBS).

-

SDS-PAGE equipment and reagents.

-

Fluorescence gel scanner or equipment for autoradiography.

Procedure:

-

Membrane Preparation:

-

Culture bacteria to mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with buffer (e.g., 10 mM Tris-HCl, pH 8).

-

Lyse cells using a French press or sonication.

-

Isolate the membrane fraction via ultracentrifugation.[13]

-

Resuspend the membrane pellet in a suitable buffer and determine the total protein concentration.

-

-

Competitive Binding Incubation:

-

In separate microcentrifuge tubes, incubate a fixed amount of the membrane preparation with a range of imipenem concentrations for a defined period (e.g., 10-30 minutes) at room temperature. This allows imipenem to bind to the PBPs.[1]

-

A control sample with no imipenem is included.

-

-

Probe Labeling:

-

Add a fixed, non-saturating concentration of the fluorescent or radiolabeled probe (e.g., Bocillin-FL) to each tube.[8]

-

Incubate for a short, defined period (e.g., 10-15 minutes) to allow the probe to bind to any PBPs not occupied by imipenem.

-

-

Analysis:

-

Terminate the reaction by adding SDS-PAGE sample buffer.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the labeled PBPs using a fluorescence scanner (for Bocillin-FL) or by fluorography/autoradiography (for radiolabeled probes).[13]

-

Quantify the band intensity for each PBP at each imipenem concentration.

-

-

Data Interpretation:

-

Plot the percentage of probe binding (relative to the no-imipenem control) against the logarithm of the imipenem concentration.

-

Determine the IC₅₀ value, which is the concentration of imipenem that results in a 50% reduction in probe binding.

-

Methodology for DHP-I Inhibition Kinetics Assay

This protocol describes a spectrophotometric assay to determine the kinetic parameters (e.g., Kᵢ) of cilastatin's inhibition of DHP-I.

Objective: To characterize the mode of inhibition and determine the inhibition constant (Kᵢ) of cilastatin for DHP-I.

Materials:

-

Purified DHP-I enzyme (e.g., from porcine or recombinant sources).

-

Chromogenic DHP-I substrate (e.g., glycyldehydrophenylalanine).[3]

-

Cilastatin solutions of varying concentrations.

-

Reaction buffer (e.g., Tris-HCl, pH 7.4).

-

UV/Vis spectrophotometer.

Procedure:

-

Assay Setup:

-

Prepare a matrix of reaction mixtures in cuvettes or a microplate.

-

Each reaction should contain a fixed concentration of DHP-I enzyme in the reaction buffer.

-

Vary the concentration of the substrate across a range (e.g., 0.5x to 5x the known Kₘ value).

-

For each substrate concentration, set up reactions with several different fixed concentrations of cilastatin, including a zero-inhibitor control.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the substrate to the enzyme/inhibitor mixture.

-

Immediately place the cuvette/plate in the spectrophotometer.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 275 nm for glycyldehydrophenylalanine hydrolysis) over time.[3]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each reaction condition.

-

-

Determination of Inhibition Type and Kᵢ:

-

Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/v₀ (y-axis) vs. 1/[Substrate] (x-axis).[3]

-

Generate a separate line for each cilastatin concentration.

-

Interpretation: For competitive inhibition, the lines will intersect on the y-axis (indicating Vₘₐₓ is unchanged) but will have different x-intercepts.[3]

-

The inhibition constant (Kᵢ) can be calculated from a secondary plot of the slope of each line versus the inhibitor concentration or by using non-linear regression to fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition.[3]

-

Mechanisms of Resistance

Despite its broad efficacy, resistance to imipenem can emerge, primarily in Gram-negative bacteria like P. aeruginosa. The primary mechanisms include:

-

Reduced Outer Membrane Permeability: The most common mechanism is the loss or downregulation of the OprD porin channel, which is the primary route for carbapenem entry into the periplasmic space.[6][21][22]

-

Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps (e.g., MexAB-OprM) can actively transport imipenem out of the cell before it can reach its PBP targets.[21][23]

-

Carbapenemase Production: The acquisition of genes encoding carbapenem-hydrolyzing enzymes, such as metallo-β-lactamases (MBLs) (e.g., VIM, IMP types) or serine carbapenemases (e.g., KPC), can lead to high-level resistance by degrading the antibiotic.[21][23]

References

- 1. researchgate.net [researchgate.net]

- 2. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Pharmacokinetic and clinical studies of imipenem/cilastatin sodium in the perinatal period] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 14. Competition Assay Protocol - Fabgennix International [fabgennix.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. [Pharmacokinetic and clinical studies on imipenem/cilastatin sodium in neonates and premature infants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. [Pharmacokinetic and clinical studies on imipenem/cilastatin sodium in the perinatal period. A study of imipenem/cilastatin sodium in the perinatal co-research group] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High minimum inhibitory concentration of imipenem as a predictor of fatal outcome in patients with carbapenem non-susceptible Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Imipenem to Bacterial Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem (B608078) is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. Its potent bactericidal activity stems from its ability to covalently bind to and inactivate essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. The inhibition of PBPs by imipenem disrupts cell wall integrity, leading to cell lysis and death. This technical guide provides a comprehensive overview of imipenem's binding affinity to various bacterial PBPs, details the experimental protocols used to determine these affinities, and illustrates the underlying mechanisms of action.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Imipenem's primary mechanism of action is the disruption of bacterial cell wall synthesis through the inhibition of PBPs.[1] PBPs are a group of enzymes, specifically transpeptidases, carboxypeptidases, and endopeptidases, that catalyze the cross-linking of peptidoglycan chains. This cross-linking provides the structural rigidity of the bacterial cell wall. Imipenem, as a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase function.[2] This allows it to enter the active site of the PBP and form a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[3] The consequence of PBP inactivation is a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

Quantitative Analysis of Imipenem-PBP Binding Affinity

The binding affinity of imipenem for various PBPs is a key determinant of its antibacterial spectrum and potency. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of imipenem required to inhibit 50% of PBP activity in a competitive binding assay. A lower IC50 value indicates a higher binding affinity.

Imipenem Binding Affinities (IC50) for Various Bacterial PBPs

| Bacterial Species | PBP | IC50 (µg/mL) | Reference |

| Escherichia coli | PBP1a | High Affinity | [4] |

| PBP1b | High Affinity | [5] | |

| PBP2 | High Affinity | [4][5] | |

| PBP3 | Low Affinity | [4] | |

| PBP4 | High Affinity | [4] | |

| PBP5 | - | ||

| PBP6 | - | ||

| Pseudomonas aeruginosa | PBP1a | High Affinity | [6] |

| PBP1b | - | ||

| PBP2 | High Affinity | [4][6] | |

| PBP3 | Low Affinity | [4] | |

| PBP4 | High Affinity | [4] | |

| Klebsiella pneumoniae | PBP1a/1b | >8 | [7] |

| PBP2 | <0.0075 | [7] | |

| PBP3 | 4 | [7] | |

| PBP4 | <0.0075 | [7] | |

| PBP5/6 | 0.03 | [7] | |

| Staphylococcus aureus | PBP1 | Very Strong Affinity | [8] |

| PBP2 | Very Strong Affinity | [8][9] | |

| PBP3 | Very Strong Affinity | [8] | |

| PBP4 | Extraordinarily High Affinity | [8] | |

| Enterococcus faecalis | PBP4 | 0.06 (Susceptible) | [10] |

| PBP4 | 2 - >16 (Resistant) | [10] |

Note: "High Affinity" and "Low Affinity" are used where specific numerical IC50 values were not provided in the cited literature. The provided IC50 values are indicative and can vary between different bacterial strains and experimental conditions.

Experimental Protocols for Determining PBP Binding Affinity

The most common method for determining the binding affinity of an unlabeled β-lactam, such as imipenem, is a competitive binding assay. This assay measures the ability of the unlabeled antibiotic to compete with a labeled probe for binding to PBPs. Historically, radiolabeled penicillin (e.g., [14C]benzylpenicillin) was used.[4] However, due to safety concerns and long exposure times, fluorescently labeled probes, such as Bocillin-FL (a fluorescent derivative of penicillin V), are now more commonly employed.[11]

Competitive PBP Binding Assay with Bocillin-FL

This method determines the IC50 of imipenem by measuring its ability to compete with Bocillin-FL for binding to PBPs in bacterial membrane preparations.

Detailed Methodologies:

-

Preparation of Bacterial Membranes:

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Cell Harvesting: Harvest the cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using mechanical methods such as sonication or a French press.

-

Membrane Isolation: Perform a low-speed centrifugation to remove intact cells and cellular debris. The resulting supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes containing the PBPs. The membrane pellet is resuspended in a suitable buffer.

-

-

Competitive Binding Assay:

-

Pre-incubation with Imipenem: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membrane fraction with a range of imipenem concentrations. This allows imipenem to bind to the PBPs.

-

Labeling with Bocillin-FL: Add a fixed concentration of Bocillin-FL to each tube and incubate for a specific duration. Bocillin-FL will bind to the PBP active sites that are not already occupied by imipenem.

-

Termination of Reaction: Stop the reaction by adding an excess of a broad-spectrum unlabeled penicillin or by adding SDS-PAGE loading buffer.

-

-

Detection and Analysis:

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Scanning: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. The intensity of the fluorescent band for each PBP will be inversely proportional to the concentration of imipenem.

-

Quantification: Quantify the fluorescence intensity of each PBP band using densitometry software.

-

IC50 Determination: Plot the percentage of Bocillin-FL binding (relative to a control without imipenem) against the logarithm of the imipenem concentration. The IC50 value is determined by fitting the data to a dose-response curve.

-

Consequences of PBP Inhibition

The binding of imipenem to essential PBPs has significant morphological and physiological consequences for the bacterium, ultimately leading to its demise. The specific outcome can depend on which PBPs are preferentially inhibited.

-

Inhibition of PBP1a and PBP1b: These PBPs are bifunctional enzymes with both transglycosylase and transpeptidase activity. Their inhibition often leads to rapid cell lysis.[5]

-

Inhibition of PBP2: This PBP is primarily involved in maintaining the rod shape of bacilli. Its inhibition by imipenem leads to the formation of spherical cells (spheroplasts), which are osmotically unstable.[6]

-

Inhibition of PBP3: PBP3 is essential for septum formation during cell division. While imipenem generally has a lower affinity for PBP3, its inhibition can lead to the formation of filamentous cells.[4]

The high affinity of imipenem for multiple essential PBPs, particularly PBP1a, PBP1b, and PBP2 in Gram-negative bacteria, and PBP1, PBP2, and PBP3 in S. aureus, contributes to its broad spectrum of activity and potent bactericidal effect.[5][8]

Conclusion

Imipenem's efficacy as a broad-spectrum antibiotic is fundamentally linked to its high binding affinity for a range of essential penicillin-binding proteins in both Gram-positive and Gram-negative bacteria. The targeted inactivation of these enzymes disrupts the synthesis of the bacterial cell wall, a structure indispensable for bacterial viability. The quantitative assessment of these binding affinities, primarily through competitive binding assays using fluorescent probes like Bocillin-FL, provides crucial data for understanding its spectrum of activity and for the development of novel β-lactam antibiotics. The detailed experimental protocols and mechanistic insights presented in this guide offer a foundational resource for researchers and professionals in the field of antibacterial drug discovery and development.

References

- 1. What is the mechanism of Imipenem? [synapse.patsnap.com]

- 2. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 4. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. COMPARISON OF TWO CARBAPENEMS, SM-7338 AND IMIPENEM: AFFINITIES FOR PENICILLIN-BINDING PROTEINS AND MORPHOLOGICAL CHANGES [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. The affinity of imipenem (N-formimidoylthienamycin) for the penicillin-binding proteins of Staphylococcus aureus--binding and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Resistance to Imipenem and Ampicillin in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Imipenem/Cilastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem (B608078)/cilastatin (B194054) is a broad-spectrum carbapenem (B1253116) antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3] This technical guide provides an in-depth overview of the antibacterial spectrum of imipenem/cilastatin, including its mechanism of action, quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and a visual representation of its molecular interactions and resistance pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Imipenem is a semi-synthetic thienamycin (B194209) derivative, and the first clinically available carbapenem antibiotic.[3] It is administered in a 1:1 combination with cilastatin, an inhibitor of the renal dehydropeptidase I enzyme.[4] This co-administration is crucial as cilastatin prevents the rapid metabolism of imipenem in the kidneys, thereby increasing its half-life and ensuring effective concentrations in the body.[1][4] Imipenem/cilastatin was first introduced in 1987 and is recognized on the World Health Organization's List of Essential Medicines.[1] Its broad spectrum of activity makes it a valuable agent for the treatment of severe and polymicrobial infections.[2]

Mechanism of Action

Imipenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5][6] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][6] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][6] In Escherichia coli and Pseudomonas aeruginosa, imipenem has a high affinity for PBP-2, PBP-1a, and PBP-1b.[6] The binding to PBP-2 is particularly effective, causing the formation of spheroplasts and rapid cell lysis.[6] Imipenem is stable in the presence of many β-lactamases, including penicillinases and cephalosporinases, which contributes to its broad spectrum of activity.[7]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by imipenem.

Antibacterial Spectrum of Activity: Quantitative Data

The in vitro activity of imipenem/cilastatin against a wide range of bacterial pathogens is summarized in the tables below. Data are presented as Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, and the percentage of susceptible isolates (%S) according to CLSI and/or EUCAST breakpoints where available.

Table 1: In Vitro Activity of Imipenem against Gram-Positive Aerobes

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| Staphylococcus aureus (methicillin-susceptible) | 0.06 - 0.25 | 0.12 - 0.5 | >98% |

| Staphylococcus epidermidis | 0.06 - 0.25 | 0.25 - 1 | >95% |

| Streptococcus pneumoniae | ≤0.06 | 0.06 - 0.12 | >99% |

| Streptococcus pyogenes (Group A) | ≤0.06 | ≤0.06 | 100% |

| Streptococcus agalactiae (Group B) | ≤0.06 | 0.12 | >98% |

| Enterococcus faecalis | 1 - 2 | 2 - 4 | 90-95%[8] |

| Enterococcus faecium | >16 | >16 | <10% |

| Listeria monocytogenes | 0.12 - 0.5 | 0.25 - 1 | >95% |

Table 2: In Vitro Activity of Imipenem against Gram-Negative Aerobes

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| Escherichia coli | 0.12 - 0.25 | 0.25 - 0.5 | >98% |

| Klebsiella pneumoniae | 0.25 | 0.5 - 1 | 95-98%[3] |

| Enterobacter cloacae | 0.25 - 0.5 | 1 - 2 | 90-95% |

| Serratia marcescens | 0.5 | 1 | >95% |

| Proteus mirabilis | 0.5 - 1 | 1 - 2 | >95% |

| Pseudomonas aeruginosa | 1 - 2 | 4 - 8 | 70-85%[7] |

| Acinetobacter baumannii | 0.5 - 2 | 4 - 16 | 60-80% |

| Haemophilus influenzae | ≤0.25 | ≤0.25 | >99% |

| Neisseria gonorrhoeae | ≤0.06 | 0.12 | >99% |

Table 3: In Vitro Activity of Imipenem against Anaerobic Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| Bacteroides fragilis group | 0.12 - 0.5 | 0.5 - 2 | >95%[9] |

| Prevotella spp. | ≤0.25 | 0.5 | >95% |

| Fusobacterium spp. | ≤0.25 | ≤0.25 | >98% |

| Clostridium perfringens | 0.12 - 0.25 | 0.25 - 0.5 | >98% |

| Peptostreptococcus spp. | ≤0.25 | 0.5 | >98% |

Note: Susceptibility data can vary based on geographic location and the time period of the study due to evolving resistance patterns.

Mechanisms of Resistance

Bacterial resistance to imipenem can emerge through several mechanisms, which can act alone or in combination. These mechanisms are a significant clinical concern, particularly in organisms like Pseudomonas aeruginosa and Acinetobacter baumannii.

The primary mechanisms of resistance include:

-

Enzymatic Degradation: Production of carbapenem-hydrolyzing β-lactamases, particularly metallo-β-lactamases (MBLs) and Klebsiella pneumoniae carbapenemases (KPCs), can effectively inactivate imipenem.

-

Reduced Outer Membrane Permeability: In Gram-negative bacteria, the loss or downregulation of the OprD porin channel, which is the primary route of entry for imipenem, significantly reduces the intracellular concentration of the antibiotic.[10]

-

Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport imipenem out of the bacterial cell, preventing it from reaching its PBP targets.[10]

-

Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for imipenem, rendering the antibiotic less effective.

Logical Relationships in Resistance Mechanisms

The following diagram illustrates the interplay of different resistance mechanisms that can lead to imipenem resistance in Gram-negative bacteria.

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate determination of bacterial susceptibility to imipenem is crucial for clinical decision-making and resistance surveillance. The following are detailed methodologies for two standard antimicrobial susceptibility testing (AST) methods.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Imipenem/cilastatin analytical standard

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water or saline)

-

Multichannel pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Plate reader or visual inspection mirror

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of imipenem/cilastatin at a high concentration (e.g., 1024 µg/mL) in a suitable sterile solvent as recommended by the manufacturer.

-

Preparation of Antimicrobial Dilutions: a. Perform serial two-fold dilutions of the imipenem/cilastatin stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate wells (e.g., 0.06 to 128 µg/mL). b. Dispense 50 µL of each antimicrobial dilution into the appropriate wells of the 96-well plate. c. Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation of Microtiter Plate: a. Using a multichannel pipette, add 50 µL of the standardized and diluted bacterial inoculum to each well (except the sterility control well). This will result in a final volume of 100 µL per well.

-

Incubation: a. Cover the microtiter plate with a lid to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation of Results: a. After incubation, examine the wells for bacterial growth (turbidity). The MIC is the lowest concentration of imipenem/cilastatin that completely inhibits visible growth. b. The growth control well should show distinct turbidity, and the sterility control well should remain clear. c. Interpret the MIC values according to the latest breakpoints provided by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

Imipenem (10 µg) disks

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Preparation of Inoculum: a. Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of Agar Plate: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing the swab against the inside of the tube. b. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

Application of Antibiotic Disks: a. Using sterile forceps, place an imipenem (10 µg) disk onto the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.

-

Incubation: a. Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation of Results: a. After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. b. Interpret the zone diameter according to the latest breakpoints provided by CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for performing antimicrobial susceptibility testing.

Conclusion

Imipenem/cilastatin remains a potent broad-spectrum antibiotic with excellent activity against a wide variety of clinically important bacteria. Its mechanism of action, targeting the essential process of cell wall synthesis, provides a strong bactericidal effect. However, the emergence and spread of resistance mechanisms, particularly in Gram-negative pathogens, underscore the importance of ongoing surveillance and prudent use of this critical antimicrobial agent. The standardized experimental protocols outlined in this guide are essential for accurate susceptibility testing, which is fundamental to guiding appropriate therapy and monitoring resistance trends. This technical guide serves as a valuable resource for the scientific community, providing the necessary data and methodologies to support research and development efforts in the field of antimicrobial chemotherapy.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. High minimum inhibitory concentration of imipenem as a predictor of fatal outcome in patients with carbapenem non-susceptible Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of two-component regulatory systems in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beta-lactam Antibiotics: From Antibiosis to Resistance and Bacteriology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of Imipenem and Cilastatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures and core physicochemical properties of imipenem (B608078) and cilastatin (B194054). The synergistic combination of these two compounds forms a potent broad-spectrum antibacterial agent, marketed under brand names such as Primaxin®. Imipenem, a carbapenem (B1253116) antibiotic, is rendered more effective and safer by the co-administration of cilastatin, which prevents its renal degradation.

Chemical Structure and Identification

Imipenem

Imipenem is a semi-synthetic thienamycin (B194209) antibiotic, characterized by a carbapenem ring structure.[1][2] It is the first clinically utilized member of the thienamycin class of antibiotics.[3]

-

IUPAC Name: (5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1][4]

-

Monohydrate Molecular Weight: 317.36 g/mol

Figure 1: Chemical Structure of Imipenem

Figure 1: Chemical Structure of Imipenem

Cilastatin

Cilastatin is a specific, reversible inhibitor of dehydropeptidase-I (DHP-I), an enzyme found in the brush border of the renal tubules.[6][7][8] It is a derivatized heptenoic acid.[9][10]

-

IUPAC Name: (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid[6][7]

Figure 2: Chemical Structure of Cilastatin

Figure 2: Chemical Structure of Cilastatin

Physicochemical Properties

The physicochemical properties of imipenem and cilastatin are critical for their formulation, stability, and pharmacokinetic profiles. The data below is summarized for easy comparison.

| Property | Imipenem | Cilastatin | Source(s) |

| CAS Number | 64221-86-9 (anhydrous) | 82009-34-5 (acid) | [1][7] |

| 74431-23-5 (monohydrate) | 81129-83-1 (sodium salt) | [11] | |

| Physical Description | White to pale yellow powder | Off-white to yellowish-white, hygroscopic, amorphous compound | [6][9][12] |

| Melting Point | Not specified, decomposes | 156-158°C | [6] |

| pKa | pKa₁ ~3.2, pKa₂ ~9.9 | Not consistently found in experimental literature | [1] |

| Solubility (Water) | 10 mg/mL (sparingly soluble) | 10 mg/mL | [6][9] |

| Solubility (Other) | Methanol: 5 mg/mLEthanol: 0.2 mg/mLAcetone: <0.1 mg/mL | DMSO: 100 mg/mL (with ultrasonic) | [6] |

| UV Maximum (in water) | 299 nm | Not specified | |

| Stability | Unstable in aqueous solution; degraded by renal dehydropeptidase-I. Reconstituted solution is stable for 4 hours at room temperature and 24 hours under refrigeration (2-8°C). Color may change from colorless to yellow without loss of potency, but should be discarded if it turns brown. | More stable than imipenem in solution. | [13][14][15][16][17] |

Mechanism of Action: A Synergistic Relationship

The clinical efficacy of this drug combination relies on the distinct yet complementary mechanisms of action of its two components.

Imipenem is a broad-spectrum β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][18][19] It binds to penicillin-binding proteins (PBPs), particularly PBP-2 and PBP-1b in organisms like E. coli, which are essential enzymes for the synthesis of peptidoglycan.[1][13] This binding action disrupts the integrity of the cell wall, leading to cell lysis and death.[13]

Cilastatin has no intrinsic antibacterial activity.[7][20] Its role is to protect imipenem from degradation by the renal enzyme dehydropeptidase-I (DHP-I).[3][13][19] This enzyme is located in the kidney's brush border and rapidly metabolizes imipenem, leading to low urinary concentrations and the formation of potentially nephrotoxic metabolites.[13] By inhibiting DHP-I, cilastatin increases the half-life and tissue penetration of imipenem, ensuring that therapeutically effective concentrations of the active antibiotic are maintained in the body and achieved in the urine.[13][18][19]

Experimental Protocol: Stability Analysis by HPLC

Determining the chemical stability of imipenem and cilastatin in various solutions is crucial for clinical administration, especially in parenteral formulations. A common method is a stability-indicating high-performance liquid chromatographic (HPLC) assay.

Objective

To determine the chemical stability of imipenem-cilastatin sodium in a given solution (e.g., 0.9% Sodium Chloride, Total Parenteral Nutrient solution) over a specified time period at controlled temperatures.

Materials and Reagents

-

Imipenem-cilastatin sodium for injection

-

Solution for admixture (e.g., 0.9% NaCl)

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., pH 6.8 buffer with sodium 1-hexanesulfonate)[21]

-

Reference standards: USP Imipenem Monohydrate, USP Cilastatin Ammonium Salt[21]

-

pH 6.8 Buffer[21]

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.5-µm or finer)[21]

-

Incubator or water bath for temperature control

Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh and dissolve USP Imipenem Monohydrate and USP Cilastatin Ammonium Salt reference standards in pH 6.8 Buffer to create stock solutions of known concentrations.[21]

-

Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

-

-

Preparation of Test Samples:

-

Reconstitute the vial of imipenem-cilastatin sodium with an appropriate diluent as per manufacturer instructions.[9][10]

-

Admix the reconstituted drug into the test solution (e.g., 100 mL of 0.9% NaCl) to achieve the final desired concentration (e.g., 5 mg/mL of each drug).[14]

-

Prepare multiple identical samples for analysis at different time points and storage conditions (e.g., room temperature at 24°C and refrigeration at 4°C).[16]

-

-

Sample Collection and Analysis:

-

Immediately after preparation (Time 0), withdraw an aliquot from each test sample.

-

For subsequent time points (e.g., 1, 4, 8, 12, 24 hours), withdraw aliquots from the samples stored under the specified conditions.[14][16]

-

Filter each aliquot through a syringe filter.

-

Inject the filtered samples into the HPLC system.

-

Monitor the chromatogram at the appropriate wavelength (e.g., 299 nm for imipenem).

-

-

Data Analysis:

-

Identify and quantify the peaks for imipenem and cilastatin in the chromatograms by comparing their retention times to those of the reference standards.

-

Use the calibration curve to determine the concentration of imipenem and cilastatin in each sample at each time point.

-

Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining ≥90% of the initial concentration.

-

Concurrently, visually inspect the solutions for any physical changes such as color change or precipitate formation.[14]

-

References

- 1. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imipenem - Wikipedia [en.wikipedia.org]

- 3. Imipenem-cilastatin sodium, a broad-spectrum carbapenem antibiotic combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. DailyMed - IMIPENEM AND CILASTATIN- imipenem and cilastatin sodium injection, powder, for solution [dailymed.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. Imipenem And Cilastatin Sodium Mixture BP EP USP CAS 86738-62-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 13. What is the mechanism of Imipenem? [synapse.patsnap.com]

- 14. Stability of imipenem and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imipenem/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]

- 19. droracle.ai [droracle.ai]

- 20. youtube.com [youtube.com]

- 21. Imipenem and Cilastatin for Injection [drugfuture.com]

The Genesis of a Potent Partnership: A Technical Chronicle of Imipenem-Cilastatin's Discovery and Development

A deep dive into the scientific journey, from a naturally occurring unstable molecule to a robust clinical antibiotic combination, tailored for researchers, scientists, and drug development professionals.

The development of the imipenem-cilastatin combination marks a significant milestone in the history of antimicrobial agents. This technical guide illuminates the historical and scientific path from the discovery of the first carbapenem (B1253116), thienamycin (B194209), to the synergistic pairing of its stable derivative, imipenem (B608078), with the renal dehydropeptidase-I (DHP-I) inhibitor, cilastatin (B194054). This chronicle details the challenges encountered and the innovative solutions that led to a broad-spectrum antibiotic still crucial in treating severe bacterial infections.

The Dawn of a New Antibiotic Class: The Discovery of Thienamycin

The story begins with the discovery of thienamycin, a novel β-lactam antibiotic isolated from the soil bacterium Streptomyces cattleya.[1][2] Thienamycin exhibited an exceptionally broad spectrum of antibacterial activity, surpassing other β-lactam agents of its time.[1][3] However, its promise was severely hampered by its inherent chemical instability in both solid-state and aqueous solutions, rendering it unsuitable for clinical development.[1][4]

Overcoming Instability: The Synthesis of Imipenem

To address the stability issue of thienamycin, researchers at Merck embarked on a journey to synthesize a more stable derivative. This led to the creation of N-formimidoyl thienamycin, or imipenem.[1][3] This modification resulted in a crystalline product with significantly improved stability while retaining and, in some cases, enhancing the potent, broad-spectrum antibacterial activity of the parent compound.[1][2] Imipenem demonstrated remarkable efficacy against a wide range of gram-positive and gram-negative aerobic and anaerobic bacteria, including many resistant to other antibiotics.[1][3]

Experimental Protocol: Synthesis of Imipenem from Thienamycin

While the industrial synthesis of imipenem is a complex, multi-step process, a foundational step involves the reaction of thienamycin with a formimidating agent. A general laboratory-scale approach is outlined below:

-

Reaction Setup: Thienamycin is dissolved in a suitable aqueous solvent system, and the pH is adjusted to a range of 7.0 to 8.5.[5]

-

Addition of Formimidating Agent: A substituted benzyl (B1604629) formimidate, such as benzylformimidate hydrochloride, is added to the thienamycin solution.[5][6]

-

Reaction Conditions: The mixture is stirred at a controlled low temperature (e.g., 0-10°C) for several hours to facilitate the N-formimidoyl group's addition to the primary amine of thienamycin.[6]

-

Purification: The resulting imipenem is then purified from the reaction mixture using techniques such as chromatography.[7]

The Metabolic Hurdle: Renal Degradation of Imipenem

Despite its stability and potent antimicrobial activity, the development of imipenem faced another significant obstacle: extensive renal metabolism.[3] In humans and other species, imipenem was rapidly hydrolyzed in the kidneys by a brush-border enzyme known as dehydropeptidase-I (DHP-I).[1][3][8] This enzymatic degradation led to low and highly variable urinary concentrations of the active antibiotic, with urinary recovery of unchanged imipenem ranging from as low as 5.5% to 42.5% of the administered dose.[8]

The Synergistic Solution: The Discovery and Role of Cilastatin

To counteract the renal metabolism of imipenem, a specific inhibitor of DHP-I was sought. This led to the development of cilastatin, a substituted amino-propenoate that acts as a potent and reversible competitive inhibitor of DHP-I.[3][9] Cilastatin itself possesses no antibacterial activity.[10]

The combination of imipenem and cilastatin, in a 1:1 ratio, proved to be the pivotal breakthrough.[3][11] Cilastatin effectively blocks the DHP-I-mediated hydrolysis of imipenem in the kidneys, dramatically increasing the urinary recovery of the active antibiotic to approximately 70% of the dose.[8][11] This not only ensured therapeutic concentrations of imipenem in the urinary tract but also unexpectedly prevented imipenem-induced proximal tubular necrosis observed in animal studies at high doses, thereby enhancing the safety profile of the antibiotic.[3][12]

Quantitative Data: Pharmacokinetics of Imipenem With and Without Cilastatin

The co-administration of cilastatin significantly alters the pharmacokinetics of imipenem, primarily by preventing its renal degradation.

| Parameter | Imipenem Alone | Imipenem with Cilastatin (1:1 ratio) | Reference(s) |

| Urinary Recovery of Active Imipenem | 6% - 38% | ~70% | [11] |

| Plasma Half-life (Normal Renal Function) | ~1 hour | ~1 hour | [11][13] |

| Urinary Recovery of Cilastatin | N/A | 70% - 80% | [11] |

| Plasma Half-life of Cilastatin | N/A | ~1 hour | [11] |

Experimental Protocol: Determining Dehydropeptidase-I (DHP-I) Inhibition by Cilastatin

The inhibitory effect of cilastatin on DHP-I can be quantified using a spectrophotometric assay.

-

Enzyme and Substrate Preparation:

-

Purified DHP-I is obtained from renal cortex tissue through homogenization, solubilization, and chromatographic purification.[8]

-

A suitable substrate, such as glycyldehydrophenylalanine, is prepared in a buffer solution. The hydrolysis of this substrate results in a measurable change in absorbance.[8]

-

-

Assay Procedure:

-

A reaction mixture is prepared containing the purified DHP-I enzyme, the substrate, and a buffer to maintain a constant pH.

-

To test for inhibition, varying concentrations of cilastatin are added to the reaction mixture. A control reaction without cilastatin is also run.

-

The change in absorbance over time is monitored using a spectrophotometer at a specific wavelength (e.g., 275 nm for glycyldehydrophenylalanine or 297 nm for imipenem).[8][14]

-

-

Data Analysis:

-

The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition for each cilastatin concentration is calculated relative to the control.

-

The data can be analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) to determine the type of inhibition (competitive) and the inhibition constant (Ki).[8]

-

Visualizing the Science: Diagrams of Key Processes

The Drug Discovery and Development Pathway

Mechanism of Imipenem Metabolism and Cilastatin Inhibition

Experimental Workflow for DHP-I Inhibition Assay

Clinical Significance and Conclusion

The culmination of this extensive research and development effort was the approval of the imipenem/cilastatin combination for medical use in 1985.[6][15] This pioneering work not only introduced the first member of the carbapenem class of antibiotics into clinical practice but also established a novel strategy of co-administering a metabolic inhibitor to enhance the efficacy and safety of a primary drug. The historical development of imipenem-cilastatin serves as a testament to the power of innovative problem-solving in pharmaceutical science, resulting in a life-saving therapeutic that remains a cornerstone in the management of severe and multidrug-resistant bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. [A clinical phase I study on intramuscular imipenem/cilastatin sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4374772A - Process for the preparation of N-formimidoyl thienamycin and reagents therefor - Google Patents [patents.google.com]

- 6. US7507814B2 - Process for preparation of imipenem - Google Patents [patents.google.com]

- 7. US20040054167A1 - Process for the preparation of crystalline n-formimidoyl thienamycin monohydrate (imipenem monohydrate) - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. US8247606B2 - Process for the preparation of cilastatin and sodium salt - Google Patents [patents.google.com]

- 10. An improved , scalable and robust process for the synthesis of cilastatin sodium : A renal dehydropeptidase inhibitor | Semantic Scholar [semanticscholar.org]

- 11. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbapenems, a new class of beta-lactam antibiotics. Discovery and development of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics of imipenem (thienamycin-formamidine) and the renal dehydropeptidase inhibitor cilastatin sodium in normal subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Imipenem-Cilastatin Sodium in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, is a critical therapeutic agent against severe bacterial infections. However, its rapid degradation in the kidneys by the enzyme dehydropeptidase-I (DHP-I) necessitates its co-administration with cilastatin (B194054) sodium, a specific DHP-I inhibitor.[1][2][3][4] This combination enhances the bioavailability and therapeutic efficacy of imipenem.[2][4] Understanding the pharmacokinetic (PK) properties of this combination in preclinical animal models is paramount for predicting its behavior in humans and for the development of new carbapenem antibiotics. This guide provides a comprehensive overview of the pharmacokinetics of imipenem-cilastatin sodium in various preclinical species, details the experimental methodologies used in these studies, and visualizes key pathways and workflows.

Mechanism of Action: The Synergistic Interplay of Imipenem and Cilastatin

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It binds to penicillin-binding proteins (PBPs), thereby disrupting the final step of peptidoglycan synthesis.[5] However, when administered alone, imipenem is extensively metabolized by DHP-I, an enzyme located in the brush border of renal tubules.[3][6] This enzymatic degradation not only inactivates imipenem but can also lead to the formation of potentially nephrotoxic metabolites.

Cilastatin acts as a potent and reversible competitive inhibitor of DHP-I.[6] By binding to the active site of the enzyme, cilastatin prevents the hydrolysis of imipenem, thereby increasing its urinary concentration and prolonging its antibacterial activity.[2][4][6] Cilastatin itself does not possess any antibacterial properties.[3]

Pharmacokinetics in Preclinical Models

The pharmacokinetic parameters of imipenem and cilastatin have been investigated in several preclinical animal models. These studies are crucial for interspecies scaling and for predicting human pharmacokinetics.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of imipenem and cilastatin in various animal species following intravenous (IV), intramuscular (IM), and subcutaneous (SC) administration.

Table 1: Pharmacokinetic Parameters of Imipenem in Preclinical Models

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | CL (mL/min/kg) | Vd (L/kg) | Reference(s) |

| Rat | 30 | IV Infusion | 53.9 ± 25.3 | 0.58 | 0.29 ± 0.13 | - | 17.0 ± 10.6 | 0.41 ± 0.27 | [7] |

| 70 | IV Infusion | - | - | 0.35 ± 0.05 | 114.2 ± 13.9 | 10.4 ± 1.2 | 0.31 ± 0.04 | [8] | |

| 80 | IV Infusion | - | - | 0.23 ± 0.02 | 165.3 ± 15.0 | 8.2 ± 0.7 | 0.16 ± 0.01 | [9] | |

| Rabbit | 70 | - | 134.4 ± 13.3 | 0.08 | 0.5 ± 0.1 | 114.5 ± 20.8 | 10.7 ± 1.9 | - | [10] |

| Dog | 5 | IV | - | - | 0.80 ± 0.23 | 19.3 ± 4.13 | - | - | [1][11] |

| 5 | IM | 13.2 ± 4.06 | 0.50 ± 0.16 | 0.92 ± 0.33 | 20.4 ± 3.96 | - | - | [1][11] | |

| 5 | SC | 8.8 ± 1.7 | 0.83 ± 0.13 | 1.54 ± 1.02 | 22.9 ± 5.65 | - | - | [1][11] | |

| Cat | 5 | IV | 13.45 | - | 1.17 | - | - | - | [12] |

| 5 | IM | 6.47 | 1.00 | 1.44 | - | - | - | [12] | |

| 5 | SC | 3.83 | - | 1.55 | - | - | - | [12] |

Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of Cilastatin in Preclinical Models

| Species | Dose (mg/kg) | Route | t½ (h) | CL (mL/min/kg) | Reference(s) |

| Rat | 5 | IV | - | 20.2 ± 3.1 | [13] |

| 200 | IV | - | 11.4 ± 1.2 | [13] | |

| Dog | - | - | ~1 | - | [14] |

Data for cilastatin in many preclinical models are limited.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. The following sections outline typical experimental protocols for investigating imipenem-cilastatin pharmacokinetics in preclinical models.

Animal Models

-

Species: Commonly used species include mice, rats (e.g., Sprague-Dawley, Wistar), rabbits (e.g., New Zealand White), dogs (e.g., Beagle), and cats.[1][7][12][15]

-

Housing and Care: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are provided with standard laboratory chow and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Drug Formulation and Administration

-

Formulation: A commercially available formulation of imipenem-cilastatin for injection is typically used.[12] The powder is reconstituted with sterile saline (0.9% NaCl) to the desired concentration.[12]

-

Administration:

Blood Sampling

-

Methodology: Blood samples are collected at predetermined time points after drug administration. The specific technique depends on the animal model and the required blood volume.

-

Rats/Mice: Serial blood sampling can be performed via the tail vein, saphenous vein, or through a surgically implanted cannula in the jugular or carotid artery.[7][9]

-

Rabbits/Dogs/Cats: Blood is typically collected from a peripheral vein (e.g., cephalic, saphenous) or via an indwelling catheter.[1][12][15]

-

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and immediately stabilized to prevent imipenem degradation. A common stabilizing solution is a mixture of 3-morpholinopropanesulfonic acid (MOPS) and ethylene (B1197577) glycol.[16][17] The stabilized plasma samples are then stored at -70°C or lower until analysis.[16]

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of imipenem and cilastatin in plasma is most commonly performed using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.[16][17][18][19]

-

Sample Preparation: Due to the instability of imipenem, rapid sample processing is crucial. After thawing, the stabilized plasma samples are typically deproteinized, often by ultrafiltration, before injection into the HPLC system.[16][17]

-

Chromatographic Conditions:

-

Column: A C18 column is commonly used for separation.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or borate (B1201080) buffer) with an organic modifier like acetonitrile (B52724) is typically employed.[16][20]

-

Detection: Imipenem is detected at approximately 300 nm, while cilastatin is detected at around 220 nm.[17][18][19]

-

-

Validation: The analytical method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Tissue Distribution

Imipenem distributes rapidly and widely to most tissues and fluids.[21][22] In preclinical models, the highest concentrations are generally found in the kidneys, followed by the liver, lungs, heart, and spleen.[23] The volume of distribution (Vd) in rats has been reported to be in the range of 0.16 to 0.41 L/kg, indicating distribution into the extracellular fluid.[7][8][9]

Conclusion

The preclinical pharmacokinetic studies of imipenem-cilastatin sodium provide valuable insights into the absorption, distribution, metabolism, and excretion of this important antibiotic combination. While imipenem's pharmacokinetics have been relatively well-characterized across several species, there is a notable lack of comprehensive data for cilastatin, particularly in larger animal models and non-human primates. Future research should aim to fill these gaps to further refine interspecies scaling and improve the prediction of human pharmacokinetics for novel carbapenem antibiotics. The detailed experimental protocols and analytical methods described herein provide a solid foundation for conducting such studies in a robust and reproducible manner.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. What is Cilastatin Sodium used for? [synapse.patsnap.com]

- 3. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. droracle.ai [droracle.ai]

- 6. benchchem.com [benchchem.com]

- 7. Microdialysis Study of Imipenem Distribution in the Intraperitoneal Fluid of Rats with or without Experimental Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic-Pharmacodynamic Modeling of the Electroencephalogram Effect of Imipenem in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of imipenem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of imipenem after intravenous, intramuscular and subcutaneous administration to cats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. europeanreview.org [europeanreview.org]

- 16. researchgate.net [researchgate.net]

- 17. Determination of imipenem in plasma by high-performance liquid chromatography for pharmacokinetic studies in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of imipenem and cilastatin in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. ijpbs.com [ijpbs.com]

- 21. reference.medscape.com [reference.medscape.com]

- 22. Imipenem [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]

- 23. researchgate.net [researchgate.net]

The Core of Resistance: A Technical Guide to Imipenem Resistance in Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental mechanisms of imipenem (B608078) resistance in Gram-negative bacteria, a critical area of focus in the ongoing battle against antimicrobial resistance. This document provides a comprehensive overview of the key resistance strategies employed by these pathogens, detailed experimental protocols for their characterization, and quantitative data to support a deeper understanding of this significant public health threat.

Introduction to Imipenem and the Rise of Resistance

Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class.[1][2] For many years, it has been a last-resort treatment for severe infections caused by multidrug-resistant Gram-negative bacteria.[3] However, the emergence and spread of resistance to imipenem are diminishing its efficacy and posing a significant challenge in clinical settings.[2][3] Understanding the foundational mechanisms of this resistance is paramount for the development of new therapeutic strategies and diagnostic tools.

Gram-negative bacteria have evolved sophisticated mechanisms to counteract the potent activity of imipenem. These strategies can be broadly categorized into three main types: enzymatic degradation of the antibiotic, reduced drug entry into the bacterial cell, and active efflux of the drug from the cell.[2][4][5] Often, a combination of these mechanisms contributes to high-level resistance.[6][7]

Core Mechanisms of Imipenem Resistance

The primary mechanisms conferring imipenem resistance in Gram-negative bacteria are multifaceted and often synergistic.

Enzymatic Degradation: The Role of Carbapenemases

The most significant mechanism of resistance is the production of carbapenem-hydrolyzing β-lactamase enzymes, known as carbapenemases.[2][8] These enzymes inactivate imipenem by hydrolyzing the amide bond in the β-lactam ring. Carbapenemases are classified into Ambler classes A, B, and D.[8][9][10]

-

Class A Carbapenemases: The most common in this class is Klebsiella pneumoniae carbapenemase (KPC).[11][12] These are serine-β-lactamases that can efficiently hydrolyze imipenem and other carbapenems.[10]

-

Class B Metallo-β-Lactamases (MBLs): These enzymes require zinc ions for their activity and possess a broad substrate profile, including all β-lactams except monobactams.[7][8][10] Common MBLs include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP).[7][11]

-

Class D Oxacillinases (OXA): This is a diverse group of enzymes with varying carbapenem-hydrolyzing capabilities.[11][13] OXA-23, OXA-24/40, OXA-51, and OXA-58 are frequently associated with resistance in Acinetobacter baumannii.[7][13][14]

Reduced Permeability: Porin Loss and Modification

Imipenem enters the periplasmic space of Gram-negative bacteria through outer membrane proteins called porins.[4][6] Mutations leading to the loss or reduced expression of these porins can significantly decrease the intracellular concentration of the antibiotic, thereby conferring resistance.[2]

-

In Pseudomonas aeruginosa , the loss of the OprD porin is a major mechanism of imipenem resistance.[3][15]

-

In Acinetobacter baumannii , alterations in the CarO porin are associated with reduced susceptibility to carbapenems.[6]

-

In Enterobacterales , mutations in OmpK35 and OmpK36 porins in Klebsiella pneumoniae can contribute to imipenem resistance, often in conjunction with the production of β-lactamases like AmpC or ESBLs.[9][11]

Active Efflux: Pumping Out the Threat

Efflux pumps are membrane-associated protein complexes that actively extrude antibiotics from the bacterial cell.[2][4][8] Overexpression of these pumps can reduce the intracellular concentration of imipenem to sub-inhibitory levels. The Resistance-Nodulation-Division (RND) superfamily of efflux pumps is a major contributor to imipenem resistance.[13]

-

In Acinetobacter baumannii , the AdeABC efflux system is a well-characterized pump associated with carbapenem resistance.[13][14] The expression of this pump is regulated by the AdeR-S two-component system.[6]

-

In Pseudomonas aeruginosa , several Mex efflux pumps, such as MexAB-OprM, contribute to intrinsic and acquired resistance to a wide range of antibiotics, including imipenem.

Alterations in Penicillin-Binding Proteins (PBPs)

While less common as a primary mechanism of high-level resistance, alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, can contribute to reduced susceptibility to imipenem.[4][5]

Quantitative Data on Imipenem Resistance

The following tables summarize key quantitative data related to imipenem resistance in various Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Imipenem Resistance

| Organism Family | Susceptible (mg/L) | Resistant (mg/L) |

| Enterobacterales | ≤ 1 | ≥ 4 |

| Pseudomonas aeruginosa | ≤ 2 | ≥ 8 |

| Acinetobacter spp. | ≤ 2 | ≥ 8 |

Data based on CLSI guidelines.[9]

Table 2: Prevalence of Imipenem Resistance and Associated Genes in Clinical Isolates

| Bacterial Species | Imipenem Resistance Rate (%) | Common Resistance Genes | Geographic Region (if specified) |

| Acinetobacter baumannii | >80% | blaOXA-23, blaOXA-51 | Not specified |

| Acinetobacter baumannii | 85.3% (pre-intervention) -> 72.6% (post-intervention) | blaSPM-1, blaIMP-1, blaOXA-23 | Not specified |

| Pseudomonas aeruginosa | 13% (1989) -> 20% (2006) | Not specified | Two US centers |

| Pseudomonas aeruginosa | 48.5% | blaVIM1, blaVIM2 | Mashhad, Iran |

| Enterobacterales | Not specified | blaOXA-48-like (72.8%), blaNDM (50.8%) | West Azerbaijan, Iran |

Table 3: Impact of Resistance Mechanisms on Imipenem MICs

| Organism | Resistance Mechanism | Approximate Imipenem MIC (mg/L) |

| Acinetobacter baumannii | Carbapenemase production | 16-32 |

| Escherichia coli K12 MG1655 (induced resistance) | Not specified | 16 |

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and characterization of imipenem resistance.

Antimicrobial Susceptibility Testing (AST)

a) Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

-

Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) (MHA) plate.

-

Disk Application: Aseptically place an imipenem disk (10 µg) onto the surface of the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation: Measure the diameter of the zone of inhibition and interpret the results (susceptible, intermediate, or resistant) based on CLSI guidelines.[16][17]

b) Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antibiotic.

-

Preparation: Prepare serial two-fold dilutions of imipenem in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of imipenem that completely inhibits visible bacterial growth.[18][19]

c) E-test

The E-test is a gradient diffusion method that determines the MIC.

-

Inoculation: Prepare an MHA plate with a bacterial lawn as described for the Kirby-Bauer method.

-

Strip Application: Apply an E-test strip containing a predefined gradient of imipenem to the agar surface.

-

Incubation: Incubate as described above.

-

Reading: The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.[18]

Phenotypic Detection of Carbapenemases

a) Modified Hodge Test (MHT) - Historical Context

Note: The MHT is no longer recommended by CLSI for routine carbapenemase detection due to limitations in sensitivity and specificity, but it is included here for its historical significance.[20]

-

Plate Preparation: Streak a susceptible E. coli strain (ATCC 25922) over an MHA plate to create a lawn.

-

Test Isolate: Streak the test isolate in a straight line from the center to the edge of the plate.

-

Disk Placement: Place an imipenem disk in the center of the plate.

-

Incubation: Incubate overnight.

-